molecular formula C21H22O3 B12768590 Methyl vinhaticoate CAS No. 4614-52-2

Methyl vinhaticoate

Cat. No.: B12768590
CAS No.: 4614-52-2
M. Wt: 322.4 g/mol
InChI Key: WGCKZFPSDZZTHX-UXFJYJMNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl vinhaticoate typically involves the esterification of vinhaticoic acid. One common method is the reaction of vinhaticoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction proceeds under reflux conditions, resulting in the formation of this compound and water as a byproduct .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of vinhaticoic acid with methanol, using a fixed-bed reactor and an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from the byproducts and unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

Methyl vinhaticoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl vinhaticoate involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory cytokines and enzymes. Additionally, its antimicrobial activity may result from the disruption of microbial cell membranes .

Comparison with Similar Compounds

Methyl vinhaticoate can be compared with other similar compounds, such as:

Uniqueness

This compound is unique due to its specific structural features and the range of biological activities it exhibits.

Properties

CAS No.

4614-52-2

Molecular Formula

C21H22O3

Molecular Weight

322.4 g/mol

IUPAC Name

methyl (4aS,6aS,11aS)-8,9,11b-trimethyl-6a,11a-dihydro-4aH-naphtho[2,1-f][1]benzofuran-4-carboxylate

InChI

InChI=1S/C21H22O3/c1-12-13(2)24-19-11-18-14(10-16(12)19)7-8-17-15(20(22)23-4)6-5-9-21(17,18)3/h5-11,14,17-18H,1-4H3/t14-,17+,18+,21?/m0/s1

InChI Key

WGCKZFPSDZZTHX-UXFJYJMNSA-N

Isomeric SMILES

CC1=C(OC2=C[C@@H]3[C@@H](C=C[C@H]4C3(C=CC=C4C(=O)OC)C)C=C12)C

Canonical SMILES

CC1=C(OC2=CC3C(C=CC4C3(C=CC=C4C(=O)OC)C)C=C12)C

Origin of Product

United States

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